molecular formula C20H19BrN4O3S B1620591 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone CAS No. 4698-95-7

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone

Cat. No. B1620591
CAS RN: 4698-95-7
M. Wt: 475.4 g/mol
InChI Key: XDHOUZWMEHWOKE-UHFFFAOYSA-N
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Description

“5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone” is a chemical compound . It’s a complex organic molecule with potential applications in various fields .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and molecular weight . Unfortunately, specific physical and chemical properties of this compound are not available in the searched resources.

Scientific Research Applications

Antifungal and Antimicrobial Activity

A novel series of pyridazinone analogs, including derivatives of 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, has been developed as potent β-1,3-glucan synthase inhibitors. These compounds exhibit significant antifungal activity against strains such as Candida glabrata and Candida albicans, highlighting their potential in addressing fungal infections (Zhou et al., 2011). Additionally, derivatives containing the piperazine ring and imidazo[1,2-b]pyridazine moiety have been synthesized and tested for in vitro antimicrobial activity, showing effectiveness against various gram-positive and gram-negative bacteria, as well as antifungal and antimalarial activities (Bhatt et al., 2016).

Synthetic Methodologies

Research has also focused on the efficient synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, including derivatives of our compound of interest. These methods contribute to the broader spectrum of biological activities of functionalized pyridazinones, useful in pharmaceuticals, microbiocides, and pesticides (Tsolomiti et al., 2007).

Herbicidal Activity

Pyridazinone derivatives have been explored for their herbicidal activity, inhibiting processes crucial for plant growth. For example, certain substituted pyridazinones can inhibit the Hill reaction and photosynthesis, a mechanism that accounts for their phytotoxicity and presents a potential application in weed control (Hilton et al., 1969).

Pharmaceutical Research

Beyond antifungal and antimicrobial uses, pyridazinone derivatives have been investigated for their therapeutic potential in various other areas. Studies have shown these compounds to have significant efficacy in in vivo models of infection and to possess a range of biological activities that could be beneficial for developing new treatments (Ting et al., 2011).

Antinociceptive Agents

Derivatives of pyridazinones, including those structurally related to 5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone, have been synthesized and tested for their analgesic activity. These compounds have shown high antinociceptive activity, suggesting their potential as pain management solutions (Cesari et al., 2006).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone' involves the reaction of 4-bromobenzenesulfonyl chloride with piperazine to form 4-[(4-bromophenyl)sulfonyl]piperazine. This intermediate is then reacted with 2-phenyl-3-hydroxypyridazine in the presence of a base to form the final product.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "piperazine", "2-phenyl-3-hydroxypyridazine", "base" ], "Reaction": [ "Step 1: React 4-bromobenzenesulfonyl chloride with piperazine in anhydrous conditions to form 4-[(4-bromophenyl)sulfonyl]piperazine.", "Step 2: Dissolve 4-[(4-bromophenyl)sulfonyl]piperazine and 2-phenyl-3-hydroxypyridazine in a suitable solvent and add a base such as triethylamine or sodium hydroxide to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux conditions for a specific period of time.", "Step 4: Cool the reaction mixture and extract the product using a suitable solvent such as ethyl acetate or dichloromethane.", "Step 5: Purify the product using column chromatography or recrystallization." ] }

CAS RN

4698-95-7

Product Name

5-{4-[(4-bromophenyl)sulfonyl]piperazino}-6-phenyl-3(2H)-pyridazinone

Molecular Formula

C20H19BrN4O3S

Molecular Weight

475.4 g/mol

IUPAC Name

4-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-3-phenyl-1H-pyridazin-6-one

InChI

InChI=1S/C20H19BrN4O3S/c21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)18-14-19(26)22-23-20(18)15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,22,26)

InChI Key

XDHOUZWMEHWOKE-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Canonical SMILES

C1CN(CCN1C2=CC(=O)NN=C2C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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